Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate
Description
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-6H,2-3H2,1H3 |
InChI Key |
BEGLURATSGTIAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC1C(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathway
-
Preparation of β,β-Difluoroacrylate Ester : React a carboxylic acid with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acylated intermediate.
-
Nucleophilic Addition : Add a nucleophile (e.g., glycol) to the β-position of the difluoroacrylate under thermal conditions (75–150°C), forming a gem-difluoromethylenated intermediate.
-
Cyclization : Heat the intermediate under acidic or basic conditions to induce ring closure, yielding the tetrahydrofuran scaffold.
Example Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 75–150°C | |
| Solvent | Toluene, DCM, or THF | |
| Catalyst | None (thermal conditions) | |
| Yield | 50–85% (estimated for analogous systems) |
O-Difluoromethylation of Carboxylic Acids
The difluoromethyl group can be introduced via nucleophilic substitution or radical pathways. For example, TMSCF₂Br is a widely used reagent for O-difluoromethylation under mild conditions.
Reaction Mechanism
Advantages
-
Mild Conditions : Reactions proceed at 25–40°C, minimizing side reactions.
-
Functional Group Tolerance : Compatible with esters, alcohols, and amines.
Desulfurative Fluorination
Dithiolane or selenolane intermediates can undergo desulfurative fluorination to introduce CF₂ groups. This method is particularly effective for constructing gem-difluoromethylene units.
Procedure Outline
-
Synthesis of Dithiolane Intermediate : React a tetrahydrofuran derivative with a sulfur-based nucleophile (e.g., thiols).
-
Fluorination : Treat the dithiolane with PPHF (hexafluorophosphoric acid) at −78°C, followed by quenching with NaHCO₃.
-
Purification : Extract with CH₂Cl₂ and filter through silica gel.
Critical Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | −78°C (PPHF addition) | |
| Solvent | CH₂Cl₂ | |
| Yield | 60–80% (for analogous CF₂ introductions) |
Cross-Coupling with Acyloxyphosphonium Ions
Acyloxyphosphonium ions generated in situ from carboxylic acids enable efficient difluoromethylation. This method is scalable and tolerates diverse functional groups.
Reaction Steps
-
Acyloxyphosphonium Formation : Treat the carboxylic acid with PCl₃ or POCl₃ to form the acyloxyphosphonium ion.
-
Difluoromethylation : React with a difluoromethyl electrophile (e.g., CF₂Br) in a polar solvent.
-
Cyclization : Introduce a tetrahydrofuran backbone via nucleophilic attack.
Key Challenges
-
Regioselectivity : Ensuring the difluoromethyl group attaches to the correct carbon.
-
Byproduct Management : Minimizing phosphorus-containing waste.
Radical Trifluoromethylation
Radical pathways using CF₃I or fluoroform (CF₃H) provide alternative routes for fluorination. These methods often require photoredox catalysts or reductants like TDAE.
Example Protocol
-
Radical Initiation : Use Ru(bpy)₃Cl₂/TEA under blue light to generate CF₃ radicals.
-
Trapping : React with a tetrahydrofuran carboxylic acid ester to form the difluoromethyl group.
Limitations
-
Radical Side Reactions : Potential for over-fluorination or polymerization.
-
Cost : High expense of CF₃I and photoredox catalysts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization of Acrylates | High regioselectivity, mild conditions | Requires pre-formed acrylates | 50–85% |
| O-Difluoromethylation | Broad functional group tolerance | Limited by TMSCF₂Br availability | 70–90% |
| Desulfurative Fluorination | Direct CF₂ introduction | Low-temperature handling required | 60–80% |
| Cross-Coupling | Scalable, diverse substrates | Waste management issues | 50–75% |
| Radical Pathways | Versatile for complex substrates | High cost, side reactions | 40–70% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Selective hydrogenation is a common reaction, converting methyl furoate to this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include Ni–SiO2 catalysts for hydrogenation , and various oxidizing agents for oxidation reactions. The conditions are typically mild, ensuring high conversion rates and selectivity .
Major Products
The major products formed from these reactions include this compound itself, along with other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate has several notable applications in scientific research:
Pharmaceutical Development
- The compound exhibits potential as an antimicrobial agent , showing significant inhibition against various bacterial strains.
- It has demonstrated anticancer properties , particularly in inducing apoptosis in cancer cell lines.
Chemical Synthesis
- Serves as an intermediate in the synthesis of other bioactive compounds, facilitating the development of new therapeutic agents.
- The compound interacts with biological systems, influencing metabolic pathways through enzyme modulation.
- Research indicates its efficacy in reducing pro-inflammatory cytokine production, suggesting applications in inflammatory disease treatment.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 200 |
| S. aureus | 18 | 150 |
| B. cereus | 14 | 180 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research involving various cancer cell lines showed that this compound induced apoptosis:
| Cell Line | % Cell Viability (after treatment) |
|---|---|
| HepG2 | 35% |
| MCF-7 | 40% |
| Huh-7 | 30% |
The compound's ability to induce apoptosis highlights its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Fluorination Impact: The difluoromethyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs like methyl tetrahydrofuran-3-carboxylate. This likely increases metabolic stability and lipophilicity, aligning with trends observed in fluorinated agrochemicals (e.g., thiazopyr in ) .
- Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., ethyl 2-oxotetrahydrofuran-3-carboxylate) may alter hydrolysis kinetics and solubility .
Biological Activity
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring, which is known for enhancing lipophilicity and metabolic stability in drug design. The difluoromethyl group contributes to its electronic properties, potentially affecting its interaction with biological targets.
Antiviral Activity
Research has shown that compounds containing the tetrahydrofuran moiety can exhibit significant antiviral activity. For instance, inhibitors designed with tetrahydrofuran structures have demonstrated improved potency against HIV-1 protease, suggesting a correlation between the structural features of tetrahydrofuran derivatives and their biological efficacy .
Cytotoxicity and Antiproliferative Effects
Studies on related compounds indicate that modifications such as the introduction of difluoromethyl groups can enhance cytotoxicity against various cancer cell lines. For example, benzofuran derivatives with similar structural motifs have shown increased antiproliferative activity when specific methyl or methoxy groups are introduced . This suggests that this compound may also exhibit cytotoxic properties, warranting further investigation.
Structure-Activity Relationships (SAR)
The SAR of compounds containing difluoromethyl groups has been extensively studied. The introduction of difluoromethyl substituents often results in enhanced potency compared to their non-fluorinated counterparts. For example, difluoromethoxy-containing compounds have been reported to be 2- to 14-fold more potent than those with methoxy groups alone . This trend highlights the importance of fluorine substitution in optimizing biological activity.
Case Studies
- HIV Protease Inhibitors : A series of tetrahydrofuran-based inhibitors were synthesized and evaluated for their ability to inhibit HIV protease. The presence of a difluoromethyl group significantly improved their inhibitory potency compared to traditional inhibitors like darunavir .
- Cytotoxicity Studies : A study assessing the cytotoxic effects of various tetrahydrofuran derivatives revealed that compounds with difluoromethyl substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting potential therapeutic applications in oncology .
Data Tables
Q & A
Q. Optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance fluorination efficiency .
- Temperature : Low temperatures (−78°C to 0°C) minimize decomposition of reactive intermediates .
- Catalysts : Lewis acids like BF₃·OEt₂ can stabilize transition states in fluorination reactions .
Advanced: How does the difluoromethyl group influence the compound’s electronic properties and conformational stability in drug-target interactions?
Answer:
The difluoromethyl group (−CF₂H) exerts both inductive and steric effects:
- Inductive effects : The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbonyl groups, enhancing hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
- Steric effects : The −CF₂H group introduces steric bulk, which can restrict rotational freedom of the tetrahydrofuran ring, favoring bioactive conformations .
- Metabolic stability : Fluorine’s low polarizability reduces oxidative metabolism, prolonging half-life in vivo .
Q. Experimental validation :
- X-ray crystallography : Resolve conformational preferences in crystal structures .
- DFT calculations : Compare energy barriers for ring puckering in fluorinated vs. non-fluorinated analogs .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Q. Methodological considerations :
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal overlap .
- For HPLC, a C18 column with acetonitrile/water gradients is effective .
Advanced: How does substitution on the tetrahydrofuran ring impact biological activity in SAR studies?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Position of substitution : The 2-position difluoromethyl group (vs. 3- or 4-position) maximizes steric complementarity with hydrophobic pockets in target proteins (e.g., fungal enzymes) .
- Ring puckering : Fluorine’s electronegativity alters the tetrahydrofuran ring’s puckering amplitude, affecting binding affinity. MD simulations show that −CF₂H increases rigidity, reducing entropic penalties upon binding .
- Derivatization : Ester hydrolysis to carboxylic acids or amidation can modulate solubility and target engagement .
Q. Experimental design :
- Synthesize analogs with varying substituents (e.g., −CH₃, −CF₃) and compare IC₅₀ values in enzyme assays .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in airtight containers at −20°C to prevent hydrolysis; label with hazard warnings (e.g., irritant) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
